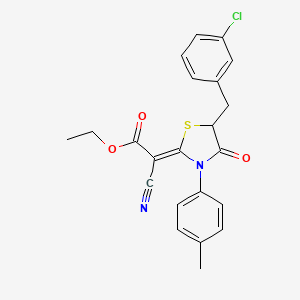

![molecular formula C14H20F6N2O5 B2971930 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) CAS No. 2230800-02-7](/img/structure/B2971930.png)

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

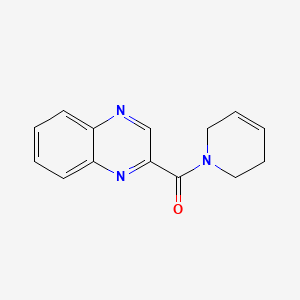

The compound “7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)” is a salt with a molecular weight of 354.25 . Its IUPAC name is 1,7-diazaspiro [3.5]nonane bis (2,2,2-trifluoroacetate) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2C2HF3O2/c1-4-8-5-2-7(1)3-6-9-7;23-2(4,5)1(6)7/h8-9H,1-6H2;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.科学研究应用

Synthesis of Spirocyclic Oxetanes

This compound is used in the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro [3.3]heptane . These spirocyclic oxetanes are then converted into o-cycloalkylaminoacetanilides for oxidative cyclizations .

Ring-Fused Benzimidazole Production

The expanded spirocyclic oxetane successfully gave the [1,2- a] ring-fused benzimidazole . This process is part of a new synthesis method for 2-oxa-7-azaspiro [3.5]nonane .

Drug Discovery

Spirocyclic oxetanes such as 2-oxa-6-azaspiro [3.3]heptane and 2-oxa-7-azaspiro [3.5]nonane were proposed as valuable structural alternatives to ubiquitous morpholine in medicinal chemistry . They are used in drug discovery projects that demand a substituent that enables higher binding affinities to the NAD (P)H:quinone oxidoreductase 1 (NQO1) active site .

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

This compound is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Suzuki–Miyaura Cross-Coupling Reaction

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Kinase Inhibitors

New derivatives bearing an oxetane group are used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

作用机制

Target of Action

The primary target of 7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) is the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme . NQO1 is an enzyme that is over-expressed in cancer cell lines .

Mode of Action

The compound interacts with its target, NQO1, by binding to the His194 residue of NQO1 . This binding is facilitated by the oxetane group in the compound, which offers the hydrogen bonding capacity necessary for efficient binding . This interaction enables more efficient reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates .

Biochemical Pathways

Given the target of action, it can be inferred that the compound likely affects pathways involving the nqo1 enzyme, which plays a role in protection against oxidative stress and the detoxification of certain carcinogens .

Pharmacokinetics

The pharmacokinetics of 7-(Oxetan-3-yl)-2,7-diazaspiro[3The compound’s oxetane group is noted for its metabolic robustness in comparison to carbonyl alternatives , which may suggest favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Given its interaction with the nqo1 enzyme, it can be inferred that the compound may influence cellular processes related to oxidative stress and detoxification .

属性

IUPAC Name |

7-(oxetan-3-yl)-2,7-diazaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.2C2HF3O2/c1-3-12(9-5-13-6-9)4-2-10(1)7-11-8-10;2*3-2(4,5)1(6)7/h9,11H,1-8H2;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYQEZYYBOAYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC2)C3COC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F6N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride](/img/structure/B2971855.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2971862.png)

![Methyl (4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)carbamate](/img/structure/B2971863.png)

![(Z)-5-bromo-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2971866.png)